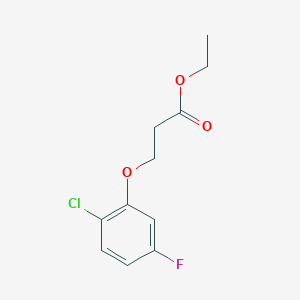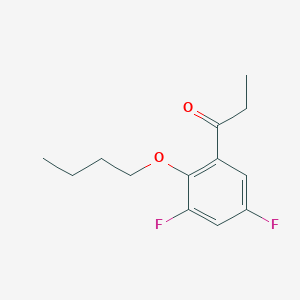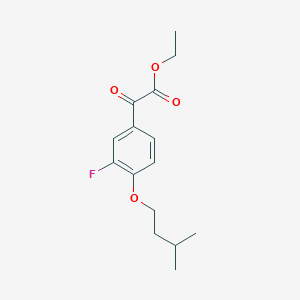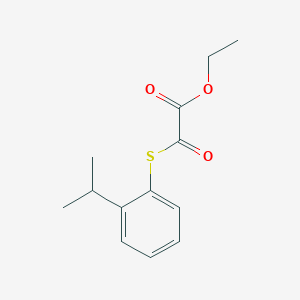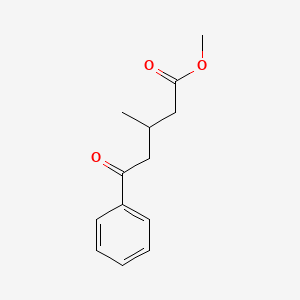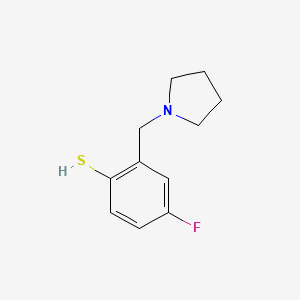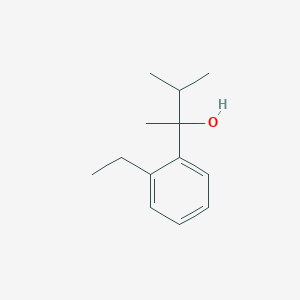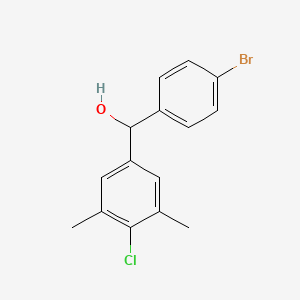![molecular formula C13H9ClF2S B7997453 1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443312-78-4](/img/structure/B7997453.png)
1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene
描述
1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene is an aromatic compound with a complex structure, featuring both halogen and sulfur substituents
准备方法
The synthesis of 1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
化学反应分析
1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chlorine atom with a different substituent.
Oxidation and Reduction: The sulfur atom in the sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also modify the sulfur-containing group.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction or Sonogashira coupling, to form more complex molecules.
Common reagents for these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers are exploring its potential as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene depends on its application. In organic synthesis, its reactivity is primarily due to the presence of halogen and sulfur substituents, which can participate in various chemical reactions. In medicinal chemistry, the compound’s effects would depend on its interaction with biological targets, such as enzymes or receptors, through binding or inhibition mechanisms.
相似化合物的比较
1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene can be compared to other halogenated aromatic compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but with different halogen substituents, leading to variations in reactivity and applications.
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene:
属性
IUPAC Name |
2-chloro-1-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-6-9(4-5-13(12)16)8-17-11-3-1-2-10(15)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUBRQHSHMQIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185281 | |
| Record name | Benzene, 2-chloro-1-fluoro-4-[[(3-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443312-78-4 | |
| Record name | Benzene, 2-chloro-1-fluoro-4-[[(3-fluorophenyl)thio]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443312-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1-fluoro-4-[[(3-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


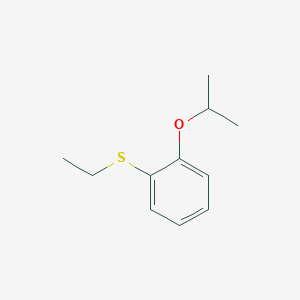
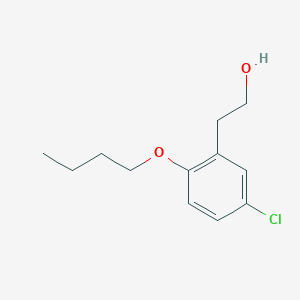
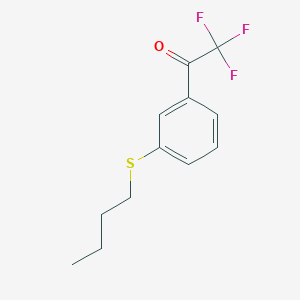
![1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997392.png)
